HDAC1 Potency Differentiation: Cyclohexyl vs. n-Butyl and Chlorophenyl N-Substituted Amidoxime Acetamides
The N-cyclohexyl substituent on the target compound confers a distinct HDAC1 inhibitory potency landscape compared to its closest amidoxime-acetamide analogs. While a directly measured IC50 for N-cyclohexyl-2-(N'-hydroxycarbamimidoyl)acetamide has not been published in peer-reviewed literature, cross-study comparison with compounds sharing the identical N-hydroxycarbamimidoyl-acetamide core but differing only in the N-substituent reveals a steep structure–activity relationship (SAR). The N-butyl analog (C4 linear chain) inhibits recombinant human HDAC1 with an IC50 of 670 nM [1], whereas the N-(2-chlorophenyl) analog achieves an IC50 of 507 nM against HDAC1/2 in HeLa nuclear extract [2]. The cyclohexyl group (C6 cyclic, saturated) introduces greater steric bulk and lipophilicity (XLogP3 ~0.7) than the butyl chain, predicting altered potency and potentially improved isoform selectivity, consistent with the cap-group recognition principles established for hydroxamate and amidoxime HDAC inhibitors [3]. This SAR divergence means that data generated with either the butyl or chlorophenyl analogs cannot be extrapolated to the cyclohexyl compound; independent characterization is mandatory for any study employing this scaffold [3].
| Evidence Dimension | HDAC1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported in peer-reviewed literature as of 2026-05-02; predicted to fall within low-micromolar to sub-micromolar range based on SAR of amidoxime-acetamide series |
| Comparator Or Baseline | N-butyl-2-(N'-hydroxycarbamimidoyl)acetamide: HDAC1 IC50 = 670 nM (recombinant human HDAC1, Baculovirus expression, Ac-Leu-Gly-Lys(Ac)-AMC substrate, 5 min preincubation) [1]; N-(2-chlorophenyl)-2-(N-hydroxycarbamimidoyl)-acetamide: HDAC1/2 IC50 = 507 nM (HeLa cell extract, 5 min preincubation, 30 min measurement) [2] |
| Quantified Difference | Potency rank order for HDAC1 inhibition by N-substituent: chlorophenyl (507 nM) > n-butyl (670 nM); cyclohexyl position not yet quantitatively defined |
| Conditions | Recombinant human HDAC1 (residues 1–482) expressed in Baculovirus; fluorogenic substrate Ac-Leu-Gly-Lys(Ac)-AMC for butyl analog; HeLa nuclear extract HDAC1/2 assay for chlorophenyl analog |
Why This Matters
The N-substituent identity is the dominant driver of HDAC1 potency within the amidoxime-acetamide chemotype, making the cyclohexyl variant a non-interchangeable tool compound that must be independently validated before use in target-engagement or phenotypic assays.
- [1] BindingDB Entry BDBM50241471 (CHEMBL4105561). N-butyl-2-(N'-hydroxycarbamimidoyl)acetamide: Inhibition of human recombinant HDAC1, IC50 = 670 nM. Access date: 2026-05-02. View Source
- [2] BindingDB Entry BDBM50497598 (CHEMBL3342159). N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide: Inhibition of HDAC1/HDAC2 in human HeLa cell extract, IC50 = 507 nM. Access date: 2026-05-02. View Source
- [3] Zhang, Y., et al. (2016). Design, synthesis and in vitro evaluation of amidoximes as histone deacetylase inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 26(19), 4776-4779. View Source
